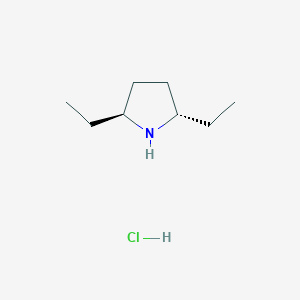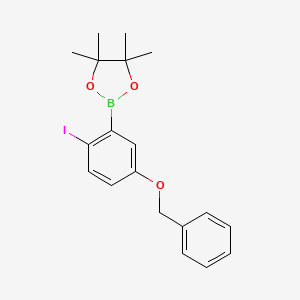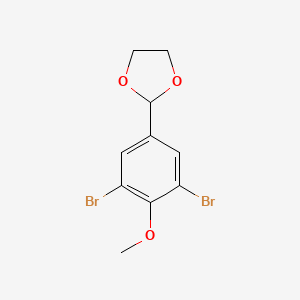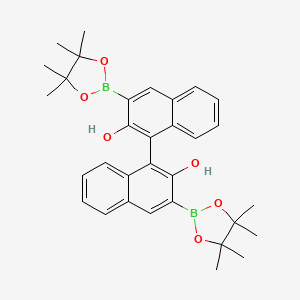
(2S,5S)-2,5-Diethylpyrrolidinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5S)-2,5-Diethylpyrrolidinium chloride, also known as (2S,5S)-DEP, is an organic salt that has been used in a variety of scientific applications. It is an important reagent in organic synthesis and has been used in the synthesis of many different compounds. It is a chiral molecule, meaning that it has two enantiomers, (2S,5S)-DEP and (2R,5R)-DEP. The two enantiomers of (2S,5S)-DEP have different chemical and physical properties, making them useful for a variety of applications.
科学的研究の応用
(2S,5S)-DEP has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as chiral drugs and natural products. It has been used in the preparation of chiral catalysts, which are used in asymmetric synthesis. It has also been used in the synthesis of polymers and other materials.
作用機序
The mechanism of action of (2S,5S)-DEP is not well understood. However, it is believed that the molecule acts as a chiral catalyst, which can be used to induce the formation of a new carbon-carbon bond. This bond can then be used to form the desired product. The molecule can also act as an enzyme inhibitor, which can be used to prevent the formation of unwanted compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S,5S)-DEP are not well understood. It is believed that the molecule has no direct effects on the human body, but it can be used in the synthesis of compounds that can have an effect on the body. For example, (2S,5S)-DEP can be used in the synthesis of chiral drugs, which can have an effect on the body.
実験室実験の利点と制限
(2S,5S)-DEP has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is easy to use. The molecule is also chiral, which makes it useful for asymmetric synthesis. However, there are some limitations to using (2S,5S)-DEP in lab experiments. The molecule can be toxic if not handled properly, and it is not very soluble in water.
将来の方向性
There are several potential future directions for (2S,5S)-DEP. One potential direction is the development of new synthesis methods. Currently, the most commonly used method is the Wittig reaction, but there are other methods that could be explored. Another potential direction is the development of new applications for (2S,5S)-DEP. This could include the use of the molecule in the synthesis of novel compounds, such as chiral drugs or natural products. Finally, further research could be done to better understand the biochemical and physiological effects of (2S,5S)-DEP.
合成法
(2S,5S)-DEP can be synthesized using a variety of methods. The most commonly used method is the Wittig reaction, which involves the reaction of a phosphonium salt with an aldehyde or ketone. The reaction of a phosphonium salt with an aldehyde or ketone results in the formation of a new carbon-carbon bond, which can then be used to form the desired product. Other methods of synthesis include the use of Grignard reagents, the use of organolithium reagents, and the use of organosulfur reagents.
特性
IUPAC Name |
(2S,5S)-2,5-diethylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-7-5-6-8(4-2)9-7;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJXFXPDCAJUCN-WSZWBAFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(N1)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC[C@@H](N1)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5S)-2,5-diethylpyrrolidine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)




![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)


![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)